An In-Depth Technical Guide to 2-(2-Aminophenyl)-2-methylpropanenitrile
An In-Depth Technical Guide to 2-(2-Aminophenyl)-2-methylpropanenitrile
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile molecular intermediates is paramount.[1][2][3] 2-(2-Aminophenyl)-2-methylpropanenitrile, identified by the CAS number 1314667-39-4 , has emerged as a significant building block, particularly in the synthesis of complex heterocyclic structures.[4][5][6] Its unique architecture, featuring a reactive aromatic amine ortho to a quaternary carbon bearing a nitrile group, provides a powerful platform for constructing diverse molecular frameworks. This guide offers a comprehensive overview of its synthesis, properties, applications, and safe handling protocols, tailored for researchers and professionals in organic synthesis and pharmaceutical development.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1314667-39-4 | [4] |
| Molecular Formula | C₁₀H₁₂N₂ | [4] |
| Molecular Weight | 160.22 g/mol | [4] |
| Physical Form | Solid | [4] |
| Boiling Point | 307.0 ± 17.0 °C at 760 mmHg | [4] |
| Storage Temperature | 4°C, protect from light | [4] |
| Purity (Typical) | ≥95% | [4] |
| InChI Key | UGRUQWUBYMBZKU-UHFFFAOYSA-N | [4] |
Synthesis Pathway: From Nitro-Aromatic Precursor to Target Aminonitrile
The most prevalent and industrially viable method for synthesizing 2-(2-Aminophenyl)-2-methylpropanenitrile is through the catalytic reduction of its corresponding nitro precursor, 2-methyl-2-(2-nitrophenyl)propanenitrile. This transformation is a cornerstone reaction in the preparation of aromatic amines, valued for its efficiency and cleaner reaction profile compared to older metal-acid reduction methods.[7]
The underlying principle of this synthesis is the chemoselective reduction of the nitro group to a primary amine, while leaving the nitrile functionality intact. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficacy, selectivity, and the relatively mild conditions required.[7]
Caption: Catalytic hydrogenation of the nitro-precursor.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using palladium on carbon.[7]
Materials:
-
2-methyl-2-(2-nitrophenyl)propanenitrile
-
5-10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (95%)
-
Hydrogen (H₂) gas
-
Argon or Nitrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Setup: In a high-pressure reactor, add 2-methyl-2-(2-nitrophenyl)propanenitrile, ethanol (in a mass ratio of approximately 1:6.25, reactant to solvent), and the Pd/C catalyst (catalyst loading of 0.2-0.4 mass equivalents relative to the starting material).[7]
-
Inerting the Atmosphere: Seal the reactor and purge the system multiple times with an inert gas (argon or nitrogen) to remove all oxygen.
-
Hydrogenation: Following the inert gas purge, introduce hydrogen gas into the reactor. Pressurize the system to 0.3-0.4 MPa.[7]
-
Reaction Conditions: Begin vigorous agitation and heat the reaction mixture to a temperature between 30-50°C.[7] Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from ethanol to yield the final 2-(2-Aminophenyl)-2-methylpropanenitrile as a solid.[7]
Causality and Experimental Insight:
-
Catalyst Choice: Palladium on carbon is highly effective for the reduction of aromatic nitro groups. The carbon support provides a high surface area for the reaction, and palladium is an efficient catalyst for activating hydrogen.
-
Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under these hydrogenation conditions.
-
Pressure and Temperature: The applied pressure and temperature are optimized to ensure a reasonable reaction rate without promoting side reactions, such as reduction of the nitrile group or the aromatic ring.
-
Inerting: The initial purging with an inert gas is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.
Applications in Heterocyclic Synthesis: Gateway to Quinazolines
The bifunctional nature of 2-(2-Aminophenyl)-2-methylpropanenitrile, possessing both a nucleophilic amine and an electrophilic nitrile group in a 1,2-relationship on the aromatic ring, makes it an exceptionally valuable precursor for the synthesis of fused heterocyclic systems. One of the most significant applications is in the construction of the quinazoline scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs.
The reaction typically proceeds via an intramolecular cyclization. The aromatic amine can act as a nucleophile, and under certain conditions, can react with the nitrile group (or a derivative thereof) to form the six-membered heterocyclic ring of the quinazoline system. This strategic positioning allows for efficient ring-closure reactions.
Caption: Role as a precursor in heterocyclic synthesis.
While specific literature detailing the direct cyclization of 2-(2-Aminophenyl)-2-methylpropanenitrile is emerging, the synthesis of quinazolines from related 2-aminobenzonitriles is well-established.[8] For instance, a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazolines.[8] The unique steric hindrance provided by the gem-dimethyl group in the title compound can be exploited to influence regioselectivity and reaction outcomes in such synthetic strategies.
Safety and Handling
As an aromatic amine and a nitrile, 2-(2-Aminophenyl)-2-methylpropanenitrile requires careful handling to minimize exposure and ensure laboratory safety. The compound is classified as harmful and an irritant.
GHS Hazard Information:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
The recommended storage temperature is 4°C, with protection from light.[4]
Spill and Disposal Procedures:
-
Small Spills: In a well-ventilated area, absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal.
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service.
Conclusion and Future Outlook
2-(2-Aminophenyl)-2-methylpropanenitrile is a valuable and versatile intermediate in organic synthesis. Its efficient preparation via catalytic hydrogenation and its strategic placement of functional groups make it an attractive starting material for the synthesis of complex molecules, particularly medicinally relevant quinazoline derivatives. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of synthons like 2-(2-Aminophenyl)-2-methylpropanenitrile is expected to increase, paving the way for the development of new therapeutic agents.
References
- Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-Amino-2-pyridinecarbonitrile.
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Chemical Emergency Medical Guidelines. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site.
- Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders.
- Benchchem. (n.d.). Handling and safety precautions for 2-Aminobutanenitrile.
- Arkivoc. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles.
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ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
- Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.
- Google Patents. (n.d.). CN103102285A - Preparation method of p-aminophenylacetonitrile.
- Arctom. (n.d.). CAS NO. 1314667-39-4 | 2-(2-aminophenyl)-2-methylpropanenitrile.
- BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
- BLD Pharm. (n.d.). 1314667-39-4|2-(2-Aminophenyl)-2-methylpropanenitrile.
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